molecular formula C6H10F3NO B2637752 3-(Aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol CAS No. 2379394-96-2

3-(Aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol

Cat. No.: B2637752
CAS No.: 2379394-96-2
M. Wt: 169.147
InChI Key: BSQMIGZJFOQVLW-SYDPRGILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol is a fluorinated cyclobutane derivative. This compound is of interest due to its unique structural features, which include a trifluoromethyl group and an aminomethyl group attached to a cyclobutane ring. These features impart distinct chemical and physical properties, making it a valuable compound in various fields of scientific research and industrial applications.

Scientific Research Applications

3-(Aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol typically involves the cycloaddition of suitable precursors. One common method involves the reaction of a trifluoromethyl-substituted alkene with an aminomethyl-substituted cyclobutane under specific conditions that promote cycloaddition. The reaction conditions often include the use of a catalyst and controlled temperature to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The trifluoromethyl and aminomethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance lipophilicity, while the aminomethyl group can participate in hydrogen bonding and other interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)-1-(difluoromethyl)cyclobutan-1-ol
  • 3-(Aminomethyl)-1-(fluoromethyl)cyclobutan-1-ol
  • 3-(Aminomethyl)-1-(methyl)cyclobutan-1-ol

Uniqueness

3-(Aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)5(11)1-4(2-5)3-10/h4,11H,1-3,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQMIGZJFOQVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(F)(F)F)O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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